![molecular formula C22H21ClN2O3S B3932594 4-chloro-N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932594.png)
4-chloro-N-[2-(4-morpholinyl)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms through double bonds, and to one nitrogen atom through a single bond). Sulfonamides are known for their antibacterial activity and are used in a variety of pharmaceutical drugs .
Aplicaciones Científicas De Investigación
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent . Research indicates that derivatives of benzenesulfonamide can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . This inhibition can disrupt tumor cell metabolism and proliferation, offering a pathway to develop novel antiproliferative agents.
Antimicrobial Activity
Benzenesulfonamide derivatives, including this compound, have shown antimicrobial properties . The inhibition of carbonic anhydrases in bacteria by these compounds interferes with bacterial growth, suggesting a potential application in creating new antimicrobial treatments .
Enzyme Inhibition for Therapeutic Applications
The compound’s ability to inhibit carbonic anhydrase IX with high selectivity over carbonic anhydrase II is significant for therapeutic applications. This selectivity is crucial for minimizing side effects and enhancing the efficacy of treatments for conditions where CA IX is implicated .
Apoptosis Induction in Cancer Cells
Certain derivatives of this compound have been able to induce apoptosis in triple-negative breast cancer cell lines. This is a critical step in cancer treatment, as it involves the programmed death of cancer cells, which can halt the progression of the disease .
Cellular Uptake Studies
The compound’s derivatives have been used in cellular uptake studies using HPLC methods. Understanding how these compounds are absorbed by cells can inform dosage and delivery methods for potential medications .
Gene Expression Studies
Changes in gene expression related to uncontrolled cell proliferation and tumor hypoxia can be studied using this compound. By affecting the expression of CA IX genes, researchers can explore new avenues for cancer treatment .
Breast Cancer Selectivity
Research has shown that some derivatives of this compound have a high selectivity against breast cancer cell lines. This specificity could lead to more targeted and effective breast cancer therapies .
Mechanistic Studies of Antiproliferative Agents
The compound is used in mechanistic studies to understand how antiproliferative agents work at the molecular level. This knowledge is essential for designing drugs that can effectively combat diseases like cancer .
Propiedades
IUPAC Name |
4-chloro-N-(2-morpholin-4-yl-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-16-7-9-17(10-8-16)29(26,27)24-21-18-5-1-3-15-4-2-6-19(20(15)18)22(21)25-11-13-28-14-12-25/h1-10,21-22,24H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUMUROXHFNPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)

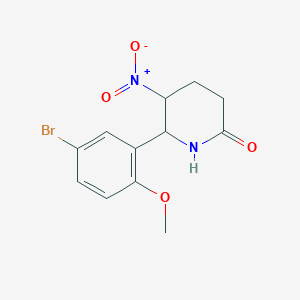
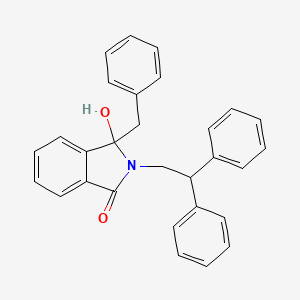
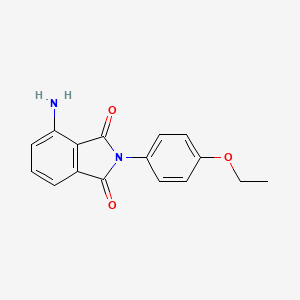
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
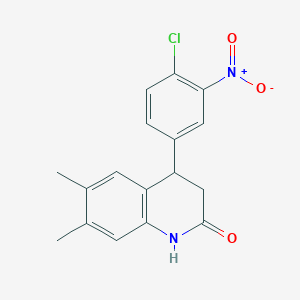
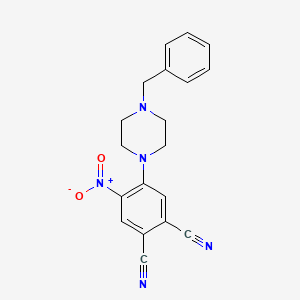
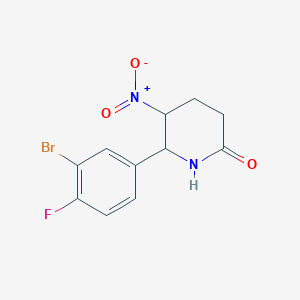
![N-(2-bromophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932568.png)
![3-(2-chlorophenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932572.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3932577.png)
![4-chloro-N-[2-(1-naphthylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B3932584.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3932605.png)